
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide typically involves the quaternization of piperidine derivatives. The reaction conditions often include the use of methyl iodide as a quaternizing agent. The process can be summarized as follows:
Starting Materials: Piperidine, methyl iodide, and other necessary reagents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Procedure: The piperidine derivative is reacted with methyl iodide to form the quaternary ammonium salt. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a reagent for modifying biomolecules. Its ability to form stable complexes with various biomolecules makes it useful in studying protein-ligand interactions.
Medicine
In medicine, quaternary ammonium salts like this compound are explored for their potential antimicrobial properties. They are also investigated for their role in drug delivery systems due to their ability to interact with cell membranes.
Industry
Industrially, this compound is used in the production of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability. These ionic liquids find applications in green chemistry and electrochemistry.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide involves its interaction with various molecular targets. The quaternary ammonium group interacts with negatively charged sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can form complexes with proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidinium Compounds: These compounds have a similar structure but with a five-membered ring instead of a six-membered piperidine ring.
Imidazolium Compounds: These compounds contain an imidazole ring and are also used as ionic liquids and phase-transfer catalysts.
Pyridinium Compounds: These compounds have a pyridine ring and are known for their antimicrobial properties.
Uniqueness
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide is unique due to its specific structure, which includes multiple nitrogen atoms and a quaternary ammonium group. This structure imparts unique properties such as high solubility in water and the ability to form stable complexes with various biomolecules. These properties make it a valuable compound in diverse scientific and industrial applications.
Propiedades
Número CAS |
88514-23-2 |
|---|---|
Fórmula molecular |
C21H40I2N4O2 |
Peso molecular |
634.4 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-1-ium-1-yl)-1-[4-[2-(1-methylpiperidin-1-ium-1-yl)acetyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C21H40N4O2.2HI/c1-24(14-5-3-6-15-24)18-9-20(26)22-10-12-23(13-11-22)21(27)19-25(2)16-7-4-8-17-25;;/h3-19H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
HLXLXHBMXILPON-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCCC1)CCC(=O)N2CCN(CC2)C(=O)C[N+]3(CCCCC3)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


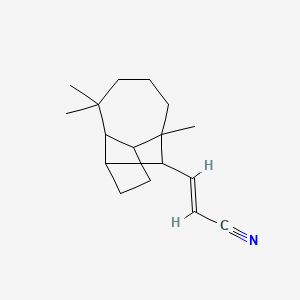
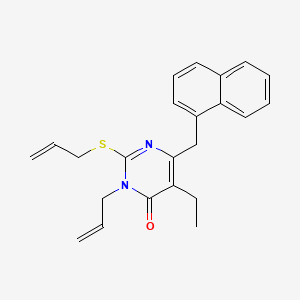
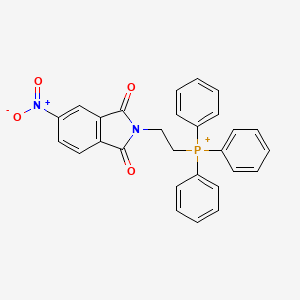

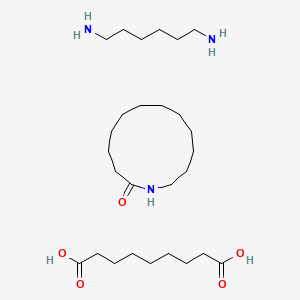

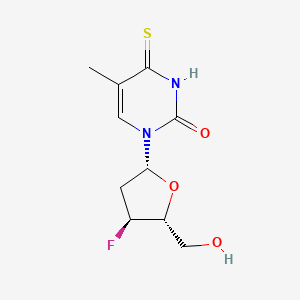
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
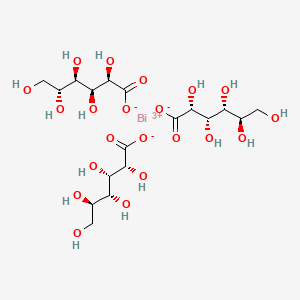
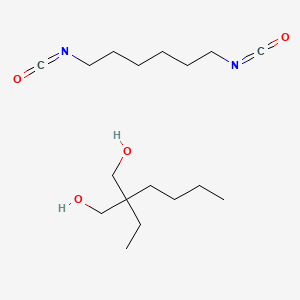
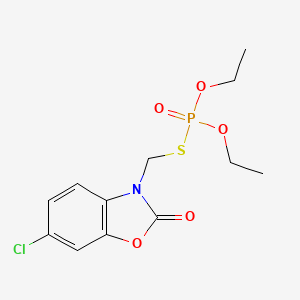
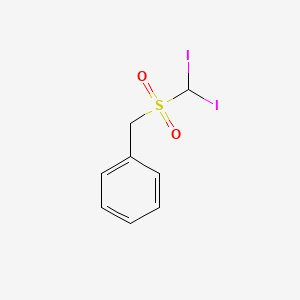

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
